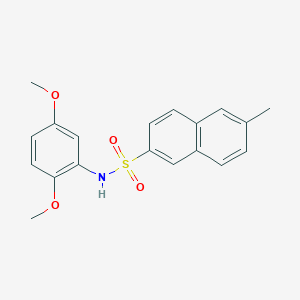![molecular formula C16H13ClN6O3 B11474085 N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11474085.png)
N-[2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazide Formation: The ester is then converted to 4-chlorophenylhydrazide through reaction with hydrazine hydrate.
Oxadiazole Formation: The hydrazide is treated with cyanogen bromide in methanol to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents on the chlorophenyl group .
Scientific Research Applications
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis
Antiviral Research: It has also been investigated for its antiviral properties, particularly against influenza and other viral infections.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the interactions between different functional groups and biological targets.
Mechanism of Action
The mechanism of action of N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in the replication and survival of Mycobacterium tuberculosis and other pathogens
Pathways Involved: It interferes with the metabolic pathways essential for the growth and proliferation of these microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)pyrazine-2-carboxamides: These compounds share a similar pyrazine and chlorophenyl structure but lack the oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These derivatives also contain a chlorophenyl group and a heterocyclic ring but differ in their overall structure and biological activity.
Uniqueness
N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRAZINE-2-CARBOXAMIDE is unique due to the presence of both the oxadiazole and pyrazine rings, which contribute to its distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H13ClN6O3 |
|---|---|
Molecular Weight |
372.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN6O3/c17-11-3-1-10(2-4-11)13-22-16(26-23-13)15(25)21-8-7-20-14(24)12-9-18-5-6-19-12/h1-6,9H,7-8H2,(H,20,24)(H,21,25) |
InChI Key |
UHTDTLIELCEQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11474002.png)

![methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B11474012.png)
![4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone](/img/structure/B11474020.png)
![methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11474026.png)
![3-([(3-Chlorophenyl)amino]methyl)-1-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11474028.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474036.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11474038.png)
![3-(3,4-dimethoxyphenyl)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474039.png)
![N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11474047.png)
![7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474063.png)
![Ethyl 2-amino-5-chlorobenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B11474064.png)
![7-(2,4-dichlorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11474071.png)
![ethyl (2E)-3-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophen-2-yl)-2-cyanoprop-2-enoate](/img/structure/B11474074.png)
